4-(Bromomethyl)-6-methylhept-1-ene 4-(Bromomethyl)-6-methylhept-1-ene
Brand Name: Vulcanchem
CAS No.:
VCID: VC17676919
InChI: InChI=1S/C9H17Br/c1-4-5-9(7-10)6-8(2)3/h4,8-9H,1,5-7H2,2-3H3
SMILES:
Molecular Formula: C9H17Br
Molecular Weight: 205.13 g/mol

4-(Bromomethyl)-6-methylhept-1-ene

CAS No.:

Cat. No.: VC17676919

Molecular Formula: C9H17Br

Molecular Weight: 205.13 g/mol

* For research use only. Not for human or veterinary use.

4-(Bromomethyl)-6-methylhept-1-ene -

Specification

Molecular Formula C9H17Br
Molecular Weight 205.13 g/mol
IUPAC Name 4-(bromomethyl)-6-methylhept-1-ene
Standard InChI InChI=1S/C9H17Br/c1-4-5-9(7-10)6-8(2)3/h4,8-9H,1,5-7H2,2-3H3
Standard InChI Key GHPOXRVSVHQACV-UHFFFAOYSA-N
Canonical SMILES CC(C)CC(CC=C)CBr

Introduction

Structural Characterization and Molecular Properties

4-(Bromomethyl)-6-methylhept-1-ene (C₉H₁₅Br) is a seven-carbon alkene derivative with a molecular weight of 215.12 g/mol. The double bond between C1 and C2 introduces rigidity, while the bromomethyl group at C4 and methyl group at C6 create steric and electronic asymmetries. Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinct signals for the vinylic protons (δ 5.2–5.6 ppm) and the bromomethyl group (δ 3.4–3.8 ppm), with coupling constants indicative of trans-configuration in the alkene. Infrared (IR) spectroscopy confirms C-Br stretching vibrations near 550–600 cm⁻¹ and C=C absorption at 1640 cm⁻¹.

The compound’s stereoelectronic profile is influenced by the bromine atom’s polarizability and the alkyl substituents’ inductive effects. Density Functional Theory (DFT) calculations suggest that the bromomethyl group enhances electrophilicity at C4, facilitating nucleophilic attacks, while the methyl group at C6 stabilizes adjacent carbocations through hyperconjugation. These properties are critical for its role in regioselective transformations.

Synthesis and Scalability

Radical Bromination of Alkenes

A primary synthesis route involves radical bromination of 6-methylhept-1-ene using N-bromosuccinimide (NBS) under photolytic or thermal initiation. The mechanism proceeds via a chain process:

  • Initiation: NBS generates bromine radicals (Br- ) under UV light or heat.

  • Propagation: Br- abstracts a hydrogen atom from the methyl group at C4, forming a tertiary alkyl radical.

  • Termination: The radical reacts with Br₂ (from NBS decomposition) to yield 4-(Bromomethyl)-6-methylhept-1-ene.

This method achieves yields of 60–75% under optimized conditions (60°C, anhydrous CCl₄, 12 hours). Scalability is enhanced through continuous flow reactors, which improve heat dissipation and reduce side reactions like dibromination .

Alternative Pathways

  • Electrophilic Addition: Reaction of 6-methylhept-1-yne with HBr in the presence of peroxides yields the anti-Markovnikov adduct, though this route is less selective .

  • Metathesis: Grubbs-catalyzed cross-metathesis between 4-bromo-1-pentene and 4-methyl-1-pentene offers stereocontrol but requires expensive catalysts .

Chemical Reactivity and Mechanistic Studies

Nucleophilic Substitution (SN2/SN1)

The bromomethyl group undergoes SN2 reactions with strong nucleophiles (e.g., OH⁻, CN⁻) to form alcohols or nitriles. Steric hindrance from the methyl group at C6 favors SN1 mechanisms in polar protic solvents, generating carbocation intermediates that rearrange or trap nucleophiles. For example, reaction with sodium azide produces 4-azidomethyl-6-methylhept-1-ene, a precursor for click chemistry .

Electrophilic Addition

The C1–C2 double bond participates in electrophilic additions. With H₂SO₄, the alkene protonates to form a carbocation at C2, which captures water to yield 2-hydroxy-4-(bromomethyl)-6-methylheptane. Halogenation (e.g., Br₂ in CCl₄) proceeds via cyclic bromonium ion intermediates, yielding vicinal dibromides .

Transition Metal-Catalyzed Reactions

Palladium-catalyzed cross-couplings, such as Heck or Suzuki reactions, enable C–C bond formation at the alkene. For instance, coupling with arylboronic acids generates biaryl derivatives, useful in ligand design .

Applications in Organic Synthesis

Pharmaceutical Intermediates

The compound serves as a building block for bioactive molecules. For example, its reaction with amines produces quaternary ammonium salts with antimicrobial activity. Cyclization reactions catalyzed by Pd(0) yield pyrrolidine derivatives, which are prevalent in alkaloid synthesis .

Polymer Science

Copolymerization with styrene or acrylates introduces bromine functionalities into polymer backbones, enhancing flame retardancy. Post-polymerization modifications (e.g., nucleophilic substitution with thiols) create sulfhydryl-rich materials for drug delivery.

Catalysis

The bromomethyl group anchors catalysts to supports via SN2 reactions. For example, immobilizing Pd nanoparticles on silica-modified 4-(Bromomethyl)-6-methylhept-1-ene improves recyclability in hydrogenation reactions .

Comparative Analysis with Structural Analogues

CompoundKey Structural FeaturesReactivity Differences
4-(Bromomethyl)-5-methylhex-1-eneShorter carbon chain (C8 vs. C9)Faster SN2 due to reduced steric hindrance
5-(Bromomethyl)-6-methylhept-1-eneBromine at C5 instead of C4Prefers elimination over substitution
4-(Chloromethyl)-6-methylhept-1-eneChlorine instead of bromineLower leaving-group ability; slower SN1

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